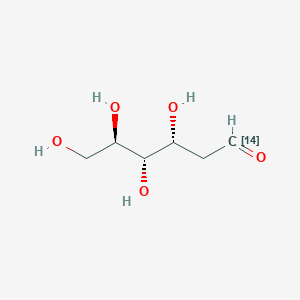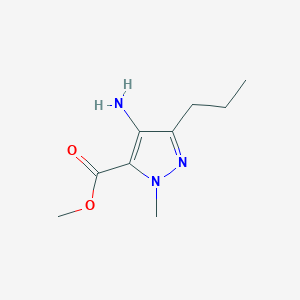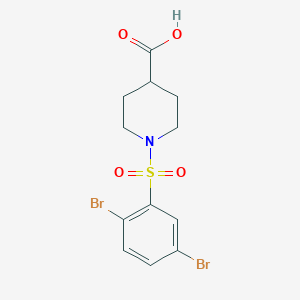
2-Chloro-5-hydroxypyridine 1-oxide
Overview
Description
2-Chloro-5-hydroxypyridine 1-oxide is an organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position, with an additional oxygen atom forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-hydroxypyridine 1-oxide can be synthesized through several methods. One common method involves the chlorination of 2-hydroxypyridine using phosphoryl chloride, which yields 2-chloropyridine. This intermediate can then be oxidized to form this compound .
Another method involves the direct chlorination of pyridine-N-oxide derivatives. This route typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine structure.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic or neutral conditions.
Major Products Formed
Oxidation: Products include higher oxidation state compounds and pyridine-N-oxide derivatives.
Reduction: Products include 2-chloro-5-hydroxypyridine and other reduced forms.
Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-hydroxypyridine 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-5-hydroxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine and hydroxyl groups provide sites for further chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine substitution.
5-Chloro-2-hydroxypyridine: Similar structure but lacks the N-oxide group.
2-Hydroxypyridine: Lacks both the chlorine and N-oxide groups.
Uniqueness
2-Chloro-5-hydroxypyridine 1-oxide is unique due to the presence of both chlorine and N-oxide groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-5-2-1-4(8)3-7(5)9/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBHOYNUAQHPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663704 | |
| Record name | 6-Chloro-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727736-64-3 | |
| Record name | 6-Chloro-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)



![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)
![2-[4-(Benzyloxy)phenyl]oxirane](/img/structure/B3281013.png)





